molecular formula C15H11ClN2OS B2671243 2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole CAS No. 1252562-74-5

2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole

Cat. No. B2671243
CAS RN: 1252562-74-5
M. Wt: 302.78
InChI Key: SLYSMPVHOSLEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole, also known as CMETB, is a small molecule compound that has been widely used in scientific research for its potential therapeutic applications. CMETB is a benzothiazole derivative that exhibits potent anti-cancer activity against a variety of cancer cell lines.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds related to 2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole have been studied for their antimicrobial and antifungal properties. For example, a study by Patel et al. (2011) synthesized new pyridine derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, the antimicrobial activities of different pyridine derivatives have been explored, indicating the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

DNA Topoisomerase II Inhibition

Another area of interest is the inhibition of eukaryotic DNA topoisomerase II, a crucial enzyme for DNA replication and cell division. Research has shown that certain benzothiazole derivatives can inhibit this enzyme, suggesting potential applications in cancer therapy. For example, compounds like 2-phenoxymethylbenzothiazole were found to exhibit significant topoisomerase II inhibitory activity, indicating their potential as anticancer agents (Pınar et al., 2004).

Sensing and Imaging Applications

Benzothiazole derivatives also find applications in sensing and imaging, particularly in biological systems. A study highlighted the synthesis of an hydroxythiophene-conjugated benzothiazole as a pH-sensitive fluorescent probe, demonstrating its utility in staining mitochondrial compartments and identifying Helicobacter pylori due to its strong fluorescence emission and pH responsiveness (Hong et al., 2019).

Synthesis and Molecular Docking Studies

Further research into the synthesis and molecular docking of benzothiazole derivatives reveals their potential in addressing microbial resistance and exploring new therapeutic avenues. For instance, novel 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating benzothiazole, have shown promising anticancer and antimicrobial properties, supported by molecular docking studies to understand their interaction with biological targets (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-19-11-5-6-12-13(9-11)20-14(18-12)7-4-10-3-2-8-17-15(10)16/h2-9H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYSMPVHOSLEJA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C=CC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)/C=C/C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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